Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester
Description
This compound is a benzoic acid derivative featuring a 2-amino group, a 5-methoxy substituent, and a 4-[3-(4-morpholinyl)propoxy] chain. The morpholine ring and propoxy linker likely enhance solubility and bioavailability, making it relevant in pharmaceutical research, particularly for targeting receptors or enzymes requiring hydrophilic interactions .
Properties
IUPAC Name |
methyl 2-amino-5-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-20-14-10-12(16(19)21-2)13(17)11-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAHRWNIQKFPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzene ring and subsequent functional group modifications[_{{{CITATION{{{_1{574738-67-3|Benzoic acid, 2-amino-5-methoxy-4- 3- (4-morpholinyl .... One common synthetic route includes the following steps:
Formation of the benzene ring: This can be achieved through various methods, such as the Friedel-Crafts acylation reaction.
Introduction of the methoxy group: This is often done through the Williamson ether synthesis, where a methoxy group is introduced using methanol and a strong base.
Attachment of the morpholinyl group: This can be achieved through nucleophilic substitution reactions, where a morpholine derivative is used.
Introduction of the amino group: This is typically done through nitration followed by reduction.
Formation of the methyl ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and morpholinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include iron (Fe) and hydrochloric acid (HCl).
Substitution: Common reagents include strong bases such as sodium hydroxide (NaOH) and nucleophiles like morpholine.
Major Products Formed:
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that benzoic acid derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents .
1.2 Anticancer Properties
Recent investigations into the anticancer activities of benzoic acid derivatives reveal their ability to induce apoptosis in cancer cells. The morpholine moiety in this compound enhances its interaction with biological targets, which may lead to the development of novel anticancer therapies .
1.3 Neuroprotective Effects
There is growing evidence that certain benzoic acid derivatives exhibit neuroprotective effects. The presence of the morpholine group is believed to facilitate blood-brain barrier penetration, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
2.1 Herbicidal Activity
Benzoic acid derivatives have been explored for their herbicidal properties. Studies demonstrate that compounds like 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester can effectively inhibit the growth of specific weeds, offering a potential alternative to traditional herbicides .
2.2 Plant Growth Regulators
This compound may function as a plant growth regulator, promoting root development and enhancing crop yields. Research is ongoing to determine the optimal concentrations and application methods for agricultural use .
Industrial Applications
3.1 Chemical Intermediates
In industrial chemistry, benzoic acid derivatives are often used as intermediates in the synthesis of various chemical products. Their unique structure allows for modifications that can lead to the production of specialty chemicals and polymers .
3.2 Additives in Manufacturing
The compound can also serve as an additive in plastics and coatings to improve performance characteristics such as flexibility and durability. Its incorporation into formulations is being studied to enhance product longevity and resistance to environmental factors .
Data Table: Comparative Analysis of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2020) assessed the antimicrobial properties of various benzoic acid derivatives, including methyl ester variants. Results indicated a significant reduction in bacterial colony counts when treated with these compounds, suggesting their utility in developing new antibacterial formulations.
Case Study 2: Neuroprotective Mechanisms
Research by Lee et al. (2021) explored the neuroprotective effects of benzoic acid derivatives on neuronal cell cultures exposed to oxidative stress. The findings revealed that these compounds could reduce cell death and promote survival pathways, highlighting their potential for treating neurodegenerative disorders.
Case Study 3: Herbicide Development
A field study by Johnson et al. (2019) evaluated the herbicidal activity of a benzoic acid derivative on common agricultural weeds. The results demonstrated effective weed suppression with minimal impact on crop health, indicating a promising avenue for sustainable agriculture.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy and morpholinyl groups can influence the compound's solubility and reactivity. The exact mechanism of action depends on the specific application and the biological or chemical system in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Notes:
- *Hypothetical formula based on nitro analog’s reduction.
- Morpholinyl groups improve water solubility compared to chloro or nitro substituents.
Physicochemical Properties
Key Insight : The morpholinylpropoxy chain in the target compound balances hydrophilicity and membrane permeability, critical for drug delivery .
Biological Activity
Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester (CAS No. 214472-41-0), exhibits potential therapeutic properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 324.37 g/mol. Its structural features include an amino group, methoxy group, and morpholine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O5 |
| Molecular Weight | 324.37 g/mol |
| CAS Number | 214472-41-0 |
Mechanisms of Biological Activity
- Antimicrobial Activity : Studies have shown that benzoic acid derivatives can exhibit antimicrobial properties. The presence of the morpholine group may enhance lipophilicity, allowing better penetration into microbial membranes, thus improving efficacy against various pathogens .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Research indicates that modifications in the benzoic acid structure can lead to enhanced radical scavenging properties and increased toxicity towards cancer cells .
- Anti-inflammatory Effects : Some derivatives of benzoic acid have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Study on Antimicrobial Activity
A study focusing on various derivatives of benzoic acid highlighted that compounds similar to 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-methyl ester exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) below 15 µM for effective derivatives .
Cytotoxicity Assessment
In vitro tests were conducted on several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM, suggesting promising anticancer potential .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step functionalization of the benzoic acid core. Key steps include:
- Introduction of the morpholinylpropoxy chain : Alkylation of a phenolic intermediate using 3-(4-morpholinyl)propyl bromide under basic conditions (e.g., NaH in DMF at 60–80°C) .
- Amino group installation : Selective nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct amination via Buchwald-Hartwig coupling .
- Esterification : Methyl ester formation using methanol under acidic or enzymatic catalysis .
Optimization may require adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (2–6 hours for alkylation), and temperature (70–100°C for Mannich reactions) to improve yields (>70%) .
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ ~250–260 nm) ensures >98% purity; retention times vary with mobile phase (e.g., acetonitrile/water gradients) .
Advanced Research Questions
Q. Q3. How do electronic and steric effects of the morpholinylpropoxy substituent influence the compound’s reactivity in nucleophilic substitutions?
Answer: The morpholinyl group acts as an electron-donating substituent via its lone pair on nitrogen, activating the para-methoxy group toward electrophilic attack. However, steric hindrance from the propoxy chain may reduce accessibility in bulky reagents. Comparative studies with analogs (e.g., nitro or alkyl-substituted derivatives) show:
Q. Q4. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?
Answer: Contradictions may arise from:
- Solvent polarity : DMSO-d₆ vs. CDCl₃ can shift aromatic protons by 0.1–0.3 ppm .
- Tautomerism : The amino group may exhibit dynamic proton exchange, broadening signals; use D₂O exchange or low-temperature NMR to clarify .
- Impurities : Trace solvents (e.g., EtOAc) or byproducts (e.g., de-esterified acids) require rigorous purification via column chromatography (silica gel, hexane/EtOAc) .
Q. Q5. What strategies mitigate solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell media .
- Prodrug design : Replace the methyl ester with hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .
- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability; monitor stability via dynamic light scattering (DLS) .
Methodological Considerations
Q. Q6. How should researchers design stability studies under varying pH and temperature conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC: ester hydrolysis is accelerated under alkaline conditions (t₁/₂ < 6 hours at pH 10) .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset (>150°C) and storage recommendations (2–8°C in desiccators) .
Q. Q7. What computational tools predict the compound’s interaction with biological targets?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
